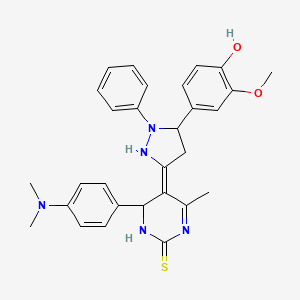
Antitumor agent-86
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-86 is a compound known for its potent antineoplastic activity. It has shown significant efficacy in inhibiting the proliferation of various cancer cell lines, including MCF-7 breast cancer cells, by inducing cell apoptosis and cell cycle arrest. The compound targets the RAS/PI3K/Akt/JNK signaling cascades, which are crucial pathways involved in cancer cell survival and proliferation .
Preparation Methods
The synthesis of Antitumor agent-86 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of pyrimidine-2-thione derivatives. The synthetic route involves the use of specific reagents and conditions to achieve the desired chemical structure. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Antitumor agent-86 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different derivatives that may have varying degrees of antitumor activity .
Scientific Research Applications
Antitumor agent-86 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antitumor activity and to develop new derivatives with enhanced efficacy. In biology, the compound is used to investigate the cellular pathways involved in cancer cell proliferation and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers. Its ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further clinical development.
Mechanism of Action
The mechanism of action of Antitumor agent-86 involves the inhibition of the RAS/PI3K/Akt/JNK signaling pathways. These pathways play a crucial role in the survival and proliferation of cancer cells. By targeting these pathways, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. The compound also affects the expression levels of various proteins involved in these pathways, further enhancing its antitumor activity .
Comparison with Similar Compounds
Antitumor agent-86 can be compared with other similar compounds, such as cisplatin, carboplatin, and oxaliplatin. These compounds are also known for their antitumor activity and are widely used in chemotherapy. this compound has shown unique properties, such as its ability to target specific signaling pathways involved in cancer cell survival. This makes it a promising candidate for further research and development. Similar compounds include other platinum-based drugs and pyrimidine derivatives that have shown antitumor activity .
Properties
Molecular Formula |
C29H31N5O2S |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
(5E)-6-[4-(dimethylamino)phenyl]-5-[5-(4-hydroxy-3-methoxyphenyl)-1-phenylpyrazolidin-3-ylidene]-4-methyl-1,6-dihydropyrimidine-2-thione |
InChI |
InChI=1S/C29H31N5O2S/c1-18-27(28(31-29(37)30-18)19-10-13-21(14-11-19)33(2)3)23-17-24(20-12-15-25(35)26(16-20)36-4)34(32-23)22-8-6-5-7-9-22/h5-16,24,28,32,35H,17H2,1-4H3,(H,31,37)/b27-23- |
InChI Key |
XEWPWYCZWDMKSX-VYIQYICTSA-N |
Isomeric SMILES |
CC\1=NC(=S)NC(/C1=C\2/CC(N(N2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C5=CC=C(C=C5)N(C)C |
Canonical SMILES |
CC1=NC(=S)NC(C1=C2CC(N(N2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




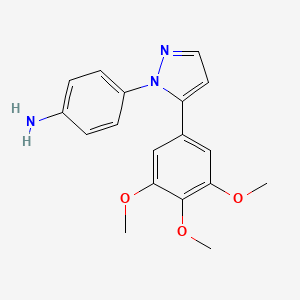


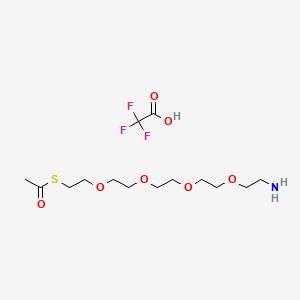
![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
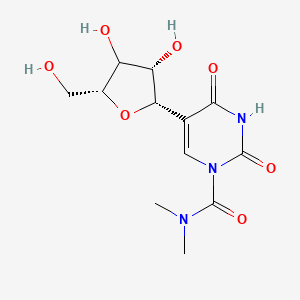


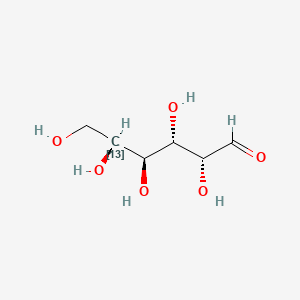


![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
